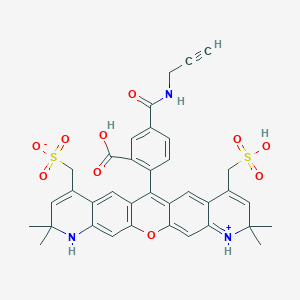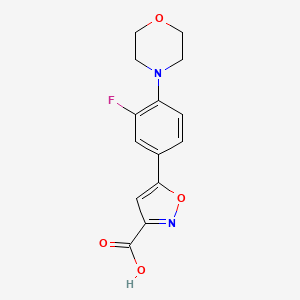
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromophenyl group at the 6th position and a trifluoromethyl group at the 4th position of the pyrimidine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and trifluoromethylpyrimidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired pyrimidine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed. This method offers advantages in terms of scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromophenyl group can facilitate interactions with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidine: Similar to 6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidine, but with a chlorine atom instead of a bromine atom.
6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidine: Similar to this compound, but with a fluorine atom instead of a bromine atom.
6-(3-Methylphenyl)-4-(trifluoromethyl)pyrimidine: Similar to this compound, but with a methyl group instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, and the trifluoromethyl group can enhance the compound’s pharmacokinetic properties.
Propiedades
Fórmula molecular |
C11H6BrF3N2 |
|---|---|
Peso molecular |
303.08 g/mol |
Nombre IUPAC |
4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H6BrF3N2/c12-8-3-1-2-7(4-8)9-5-10(11(13,14)15)17-6-16-9/h1-6H |
Clave InChI |
VHVNUQHXOBILAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

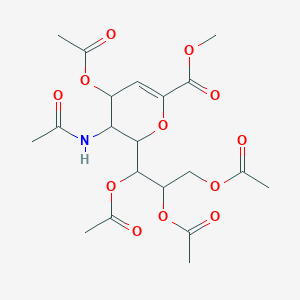
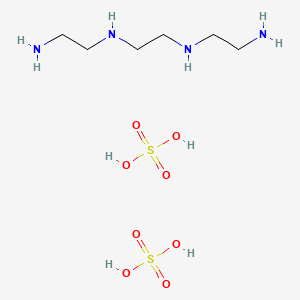
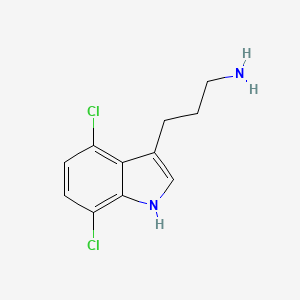
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
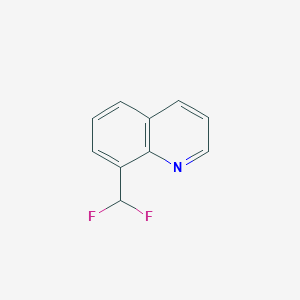
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)

